Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position and an ethyl ester group at the 2nd position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-1,8-naphthyridine-2-carboxylate typically involves multicomponent reactions (MCRs) or metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a brominating agent like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .
Industrial Production Methods: Industrial production often employs eco-friendly and atom-economical approaches. For instance, the Friedländer synthesis using green strategies or hydroamination of terminal alkynes followed by Friedländer cyclization are popular methods .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted naphthyridines, while cycloaddition reactions can produce fused ring systems .
Scientific Research Applications
Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1,8-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,6-Naphthyridines: Known for their anticancer and antimicrobial activities.
1,5-Naphthyridines: Exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties
Uniqueness: Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom and the ethyl ester group allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 3-bromo-1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-8(12)6-7-4-3-5-13-10(7)14-9/h3-6H,2H2,1H3 |
InChI Key |
IXASQCVGFUTHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC=NC2=N1)Br |
Origin of Product |
United States |
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